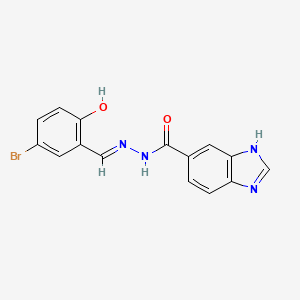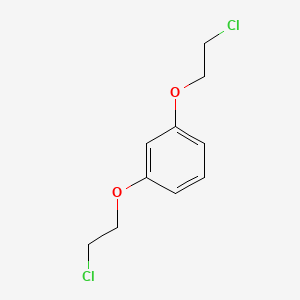
Benzene, 1,3-bis(2-chloroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-bis(2-chloroethoxy)-: is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two 2-chloroethoxy groups are attached to the 1 and 3 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis(2-chloroethoxy)- typically involves the reaction of resorcinol (1,3-dihydroxybenzene) with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of resorcinol are replaced by 2-chloroethoxy groups.
Industrial Production Methods: Industrial production of Benzene, 1,3-bis(2-chloroethoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, 1,3-bis(2-chloroethoxy)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzene derivatives with reduced side chains.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substituted benzene derivatives
- Quinones and other oxidized products
- Reduced benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1,3-bis(2-chloroethoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and other complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, Benzene, 1,3-bis(2-chloroethoxy)- is used in the production of specialty chemicals, coatings, and adhesives. It is also used as a precursor for the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Benzene, 1,3-bis(2-chloroethoxy)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The presence of chlorine atoms enhances the reactivity of the compound, making it a potent electrophile that can participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,4-bis(2-chloroethoxy)-
- Benzene, 1,2-bis(2-chloroethoxy)-
- Benzene, 1,3-bis(2-bromoethoxy)-
Comparison: Benzene, 1,3-bis(2-chloroethoxy)- is unique due to the specific positioning of the 2-chloroethoxy groups on the benzene ring. This positioning influences its chemical reactivity and physical properties. Compared to its isomers, Benzene, 1,3-bis(2-chloroethoxy)- exhibits different reactivity patterns and potential applications. The presence of chlorine atoms also distinguishes it from similar compounds with other halogens, such as bromine or iodine, affecting its reactivity and stability.
Eigenschaften
CAS-Nummer |
63807-84-1 |
|---|---|
Molekularformel |
C10H12Cl2O2 |
Molekulargewicht |
235.10 g/mol |
IUPAC-Name |
1,3-bis(2-chloroethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 |
InChI-Schlüssel |
VVQCLPAXTIKHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


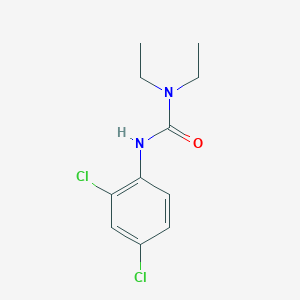

![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
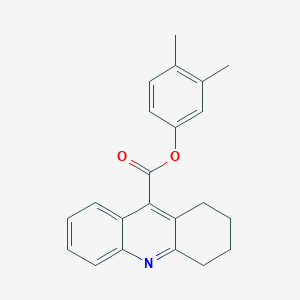
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
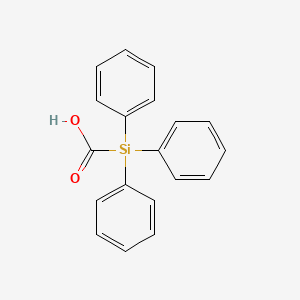
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)

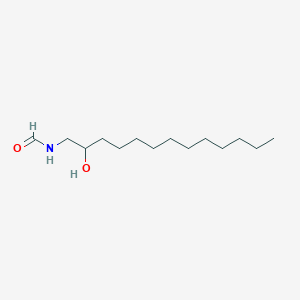
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)

